N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-13-8-11-12(9-14(13)24-2)18-17(20-16(11)22)19-15(21)10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDAUJHFBQBVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves the reaction of 6,7-dimethoxy-4-oxo-1,4-dihydroquinazoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to a dihydroquinazoline structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compound A : N-(2-(Diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide hydrochloride
- Structural Features: Contains a dihydrodioxinobenzothiazole core instead of quinazolinone, with sulfonamide and diethylaminoethyl groups.
- The sulfonamide group introduces strong acidity, which may alter solubility and bioavailability compared to the methoxy-benzamide structure .
Compound B : Ispinesib Mesylate (Antiepileptic, Kinesin Inhibitor)
- Structural Features: Shares a quinazolinone core but includes a 3-benzyl group, 7-chloro substitution, and a 4-methylbenzamide linked via an aminopropyl chain.
- Key Differences : The chloro and benzyl substituents enhance steric bulk, likely improving selectivity for kinesin inhibition. The mesylate salt form improves solubility, a feature absent in the target compound .
- Biological Activity: Explicitly noted as a kinesin inhibitor with antiepileptic applications, highlighting the role of quinazolinone in enzyme targeting .
Compound C : 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide
- Structural Features: Retains the 6,7-dimethoxyquinazolinone core but substitutes the benzamide with a benzimidazole-linked acetamide group.
Functional Analogues
Compound D : Ethyl (4-Aminophenyl)carbamate
- Structural Features: A simple carbamate derivative lacking the quinazolinone core.
- Key Differences : The absence of the bicyclic ring system limits its ability to engage in π-π stacking or fit into deep hydrophobic binding pockets, reducing its pharmacological scope .
Compound E : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Structural Features : Benzodithiazine core with sulfonyl and hydrazine groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Advantages: The 6,7-dimethoxyquinazolinone core in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity, making it suitable for penetrating cellular membranes and interacting with ATP-binding pockets in kinases .
- Limitations : Unlike Ispinesib Mesylate, the lack of charged groups (e.g., mesylate) may reduce aqueous solubility, necessitating formulation optimization .
Biological Activity
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 263.26 g/mol
- CAS Number: 550299-59-7
The compound features a quinazolinone core, which is known for its ability to interact with various biological targets. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazolinone derivatives, including this compound. It has been shown to inhibit the proliferation of cancer cells in vitro. For example, in a study involving various cell lines, compounds similar to this quinazolinone exhibited IC values in the low micromolar range, indicating potent antitumor activity (IC values as low as 6.26 ± 0.33 μM) .
Inhibition of Bromodomain Proteins
The compound has also been investigated for its role as a dual-target inhibitor of bromodomain-containing protein 4 (BRD4) and casein kinase 2 (CK2). Molecular docking studies suggest that the quinazolinone scaffold facilitates strong binding interactions with these proteins, which are implicated in cancer progression . The stability of these interactions is crucial for the compound's efficacy as a therapeutic agent.
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The compound's interaction with DNA and various protein targets disrupts normal cellular functions, leading to apoptosis in cancer cells.
Study on Antitumor Activity
In a comparative study involving multiple quinazolinone derivatives:
- Cell Lines Tested: HCC827 and NCI-H358
- Results: The compounds demonstrated significant antitumor activity with IC values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D) .
Study on Dual Inhibition
A detailed molecular analysis revealed that the binding affinity of this compound towards BRD4 was comparable to established inhibitors. This suggests that modifications to the quinazolinone core can enhance specificity and potency against cancer-related targets .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are commonly employed to synthesize N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the quinazoline core. Key steps include:
- Condensation reactions between anthranilic acid derivatives and benzamide precursors to form the quinazolinone scaffold .
- Nucleophilic substitution to introduce methoxy groups at the 6- and 7-positions of the quinazoline ring under controlled reflux conditions (e.g., 100°C for 2–6 hours) .
- Coupling reactions (e.g., amide bond formation) using coupling agents like EDCI/HOBt in anhydrous DMF to attach the benzamide moiety .
- Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Critical Parameters:
- Temperature control during reflux to avoid side reactions (e.g., decomposition of methoxy groups) .
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling steps) .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 380.12 for C18H17N3O4) .
- High-Performance Liquid Chromatography (HPLC):
- Purity assessment (≥95% by reverse-phase C18 column, acetonitrile/water gradient) .
- Melting Point Analysis:
- Sharp melting points (e.g., 260–263°C) indicate crystalline purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
